Drahebenine
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Overview
Description
Drahebenine is a natural product derived from the plant species Daphniphyllum longeracemosum. It is classified as an imidazole alkaloid with a phenolic substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Drahebenine involves several steps, starting from the extraction of the plant material. The primary method includes:
Extraction: The aerial parts of are subjected to solvent extraction using chloroform, dichloromethane, or ethyl acetate.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural origin and the complexity of its synthesis. advancements in biotechnological methods may pave the way for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: Drahebenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to its hydroquinone form.
Substitution: Phenolic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Phenolic derivatives
Scientific Research Applications
Drahebenine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Drahebenine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound primarily targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its potential therapeutic effects
Comparison with Similar Compounds
Drahebenine can be compared with other imidazole alkaloids and phenolic compounds:
Similar Compounds: Drahebephins A and B, goniomedine A, and goniomedinone
Uniqueness: this compound’s unique combination of an imidazole ring with a phenolic substituent sets it apart from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.
Biological Activity
Drahebenine, a natural product derived from the plant Daphniphyllum longeracemosum, is classified as an imidazole alkaloid with notable biological activities. This compound has garnered attention for its potential applications in medicine, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring with a phenolic substituent, contributing to its unique biochemical properties. Understanding its structure is crucial for elucidating its biological functions.
Property | Description |
---|---|
Chemical Formula | C₁₃H₁₅N₃O₃ |
Molecular Weight | 245.28 g/mol |
CAS Number | 1399049-43-4 |
Solubility | Soluble in organic solvents |
This compound's biological activity is primarily attributed to its interaction with various cellular targets:
- Enzyme Interaction : this compound has been shown to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes.
- Cell Signaling Pathways : The compound influences signaling pathways associated with oxidative stress responses, impacting cellular metabolism and survival.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including both gram-positive and gram-negative bacteria.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial effects in various studies. For instance, it was tested against several bacterial strains using the agar disc diffusion method, revealing promising results in inhibiting bacterial growth.
Anticancer Potential
Studies have also explored this compound's anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The compound's ability to inhibit cell proliferation and promote cell death makes it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antibacterial activity of this compound against selected pathogens.
- Methodology : Agar disc diffusion method was employed.
- Results : this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : MTT assay was used to measure cell viability.
- Results : this compound reduced cell viability by up to 70% in certain cancer cell lines, suggesting its potential as an anticancer agent.
Dosage Effects and Safety Profile
The effects of this compound vary with dosage:
- At lower doses, it has beneficial effects on cellular metabolism.
- Higher doses may lead to cytotoxicity in certain cell types, necessitating careful dosing considerations in therapeutic applications.
Safety Considerations
While this compound shows promise, safety assessments are crucial. It is recommended to avoid exposure to dust and vapors during handling due to potential irritative effects on skin and eyes.
Properties
IUPAC Name |
2-methoxy-4-(2,2,5-trimethylimidazol-4-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-12(15-13(2,3)14-8)9-5-6-10(16)11(7-9)17-4/h5-7,16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDFYAAYCZNGLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(N=C1C2=CC(=C(C=C2)O)OC)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.